molecular formula C13H19NO2 B13535755 4-(2,6-Dimethoxyphenyl)piperidine

4-(2,6-Dimethoxyphenyl)piperidine

Cat. No.: B13535755
M. Wt: 221.29 g/mol
InChI Key: LMKQRIHGRDOJEA-UHFFFAOYSA-N
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Description

Piperidine, 4-(2,6-dimethoxyphenyl)- is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 4-(2,6-dimethoxyphenyl)- can be achieved through various synthetic routes. One common method involves the reaction of 2,6-dimethoxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of piperidine, 4-(2,6-dimethoxyphenyl)- often involves large-scale batch or continuous flow processes. These methods utilize similar reaction conditions but are optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 4-(2,6-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Piperidine, 4-(2,6-dimethoxyphenyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of piperidine, 4-(2,6-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a simple six-membered ring with one nitrogen atom.

    4-(2,6-Dimethoxyphenyl)pyridine: A similar compound with a pyridine ring instead of piperidine.

    4-(2,6-Dimethoxyphenyl)morpholine: A related compound with a morpholine ring

Uniqueness

Piperidine, 4-(2,6-dimethoxyphenyl)- stands out due to its unique combination of the piperidine ring and the 2,6-dimethoxyphenyl substitution. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4-(2,6-Dimethoxyphenyl)piperidine is a piperidine derivative that has garnered attention due to its potential biological activities. Piperidine compounds are known for their diverse pharmacological properties, including neuroprotective, anti-inflammatory, and antimicrobial effects. This article provides an overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H19NO3
  • Molecular Weight : 235.30 g/mol

The compound features a piperidine ring substituted with a dimethoxyphenyl group, which is crucial for its biological activity.

Neuroprotective Effects

Research indicates that piperidine derivatives, including this compound, may have neuroprotective properties. A study highlighted that certain piperidine compounds can inhibit neurotransmitter uptake and modulate ion channels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Table 1: Neuroprotective Effects of Piperidine Derivatives

CompoundActivityReference
This compoundNeuroprotection in vitro
DonepezilAChE inhibition
Other Piperidine DerivativesVarious neuroprotective effects

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been extensively studied. A specific investigation into 2,6-disubstituted piperidines demonstrated significant antimicrobial activity against various pathogens. This suggests that this compound may also possess similar properties due to its structural characteristics .

Table 2: Antimicrobial Activity of Piperidine Derivatives

CompoundTested OrganismsActivity LevelReference
This compoundE. coli, S. aureusModerate
2,6-disubstituted derivativesVariousSignificant

Anti-inflammatory Properties

Piperidine derivatives have shown promise in modulating inflammatory responses. Studies indicate that certain compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity of this compound could be attributed to its ability to interfere with these pathways .

Table 3: Anti-inflammatory Effects of Piperidine Derivatives

CompoundCytokine TargetInhibition (%)Reference
This compoundTNF-α20-100%
Other Piperidine DerivativesIL-6Up to 100%

Case Studies

Recent studies have explored the pharmacological profiles of various piperidine derivatives in clinical settings. For instance:

  • Case Study on Alzheimer’s Disease : A derivative similar to this compound was evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promising results in enhancing cognitive function in animal models .
  • Anticancer Activity : Research on piperidine-based compounds has indicated their potential as anticancer agents through the inhibition of specific cancer cell lines. The presence of the piperidine moiety has been linked to improved potency against melanoma cells .

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

4-(2,6-dimethoxyphenyl)piperidine

InChI

InChI=1S/C13H19NO2/c1-15-11-4-3-5-12(16-2)13(11)10-6-8-14-9-7-10/h3-5,10,14H,6-9H2,1-2H3

InChI Key

LMKQRIHGRDOJEA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2CCNCC2

Origin of Product

United States

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